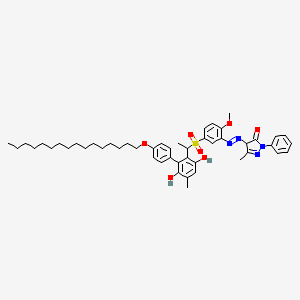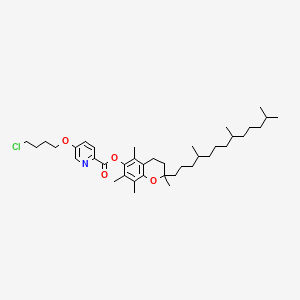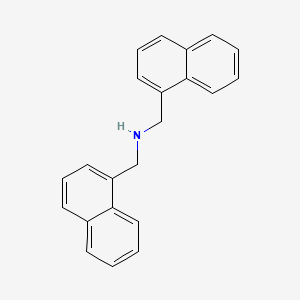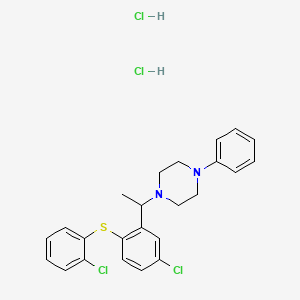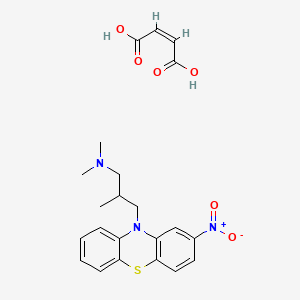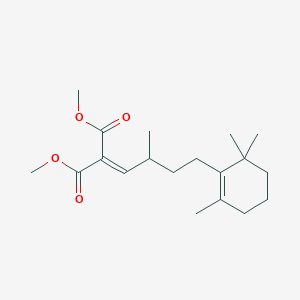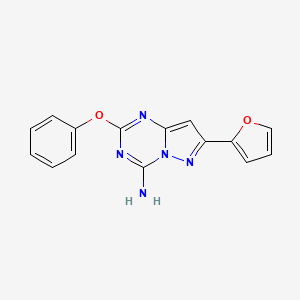
Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, 7-(2-furanyl)-2-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, 7-(2-furanyl)-2-phenoxy- is a heterocyclic compound that contains nitrogen atoms within its ring structure. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their significant roles in various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, 7-(2-furanyl)-2-phenoxy- can be achieved through various synthetic routes. One common method involves the use of microwave-assisted copper-catalyzed reactions. This approach utilizes 7-O-propargylated pyrazolo(1,5-a)-pyrimidines and 1-azidoglycosides to produce the desired compound with high yields and diverse stereochemistry . The reaction conditions typically involve the use of copper catalysts and microwave irradiation to accelerate the reaction and improve efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, 7-(2-furanyl)-2-phenoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .
Scientific Research Applications
Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, 7-(2-furanyl)-2-phenoxy- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, 7-(2-furanyl)-2-phenoxy- involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo(1,5-a)-pyrimidines
- Pyrazolo(1,5-a)-quinazolines
- Pyrazolo(1,5-a)-imidazoles
Uniqueness
Pyrazolo(1,5-a)-1,3,5-triazin-4-amine, 7-(2-furanyl)-2-phenoxy- is unique due to its specific structural features, such as the presence of a furanyl and phenoxy group. These groups can significantly influence the compound’s reactivity, biological activity, and overall properties compared to other similar compounds .
Properties
CAS No. |
139211-53-3 |
|---|---|
Molecular Formula |
C15H11N5O2 |
Molecular Weight |
293.28 g/mol |
IUPAC Name |
7-(furan-2-yl)-2-phenoxypyrazolo[1,5-a][1,3,5]triazin-4-amine |
InChI |
InChI=1S/C15H11N5O2/c16-14-18-15(22-10-5-2-1-3-6-10)17-13-9-11(19-20(13)14)12-7-4-8-21-12/h1-9H,(H2,16,17,18) |
InChI Key |
AXJBWVKFBDNSQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=CC(=NN3C(=N2)N)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


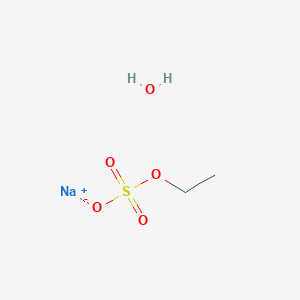



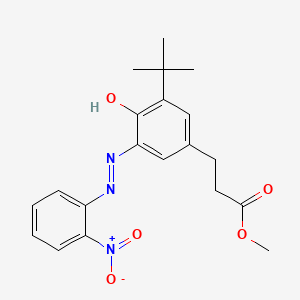
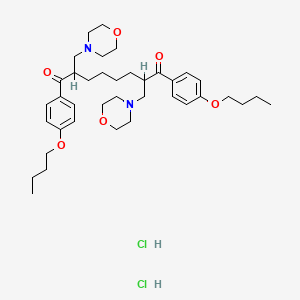
![(2,3-Epoxypropyl)dimethyl[3-[(16-methylheptadecanoyl)amino]propyl]ammonium chloride](/img/structure/B12747120.png)
